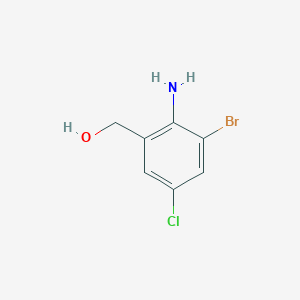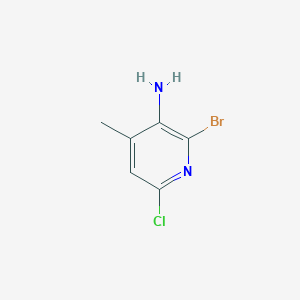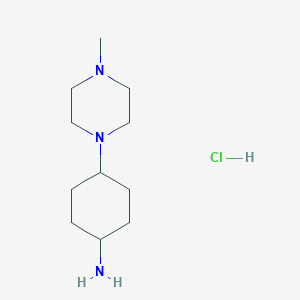![molecular formula C13H17N3O B11732355 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11732355.png)
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is an organic compound that features a phenol group linked to a pyrazole moiety through an aminomethyl bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenolic and pyrazole functionalities allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under acidic conditions.
Aminomethylation: The pyrazole derivative is then subjected to aminomethylation using formaldehyde and an amine source, such as methylamine, under basic conditions.
Phenol Coupling: The aminomethylated pyrazole is coupled with phenol in the presence of a suitable catalyst, such as a Lewis acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated, nitrated, and alkylated phenol derivatives.
Aplicaciones Científicas De Investigación
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathway Involvement: The compound may affect various biochemical pathways, including those involved in inflammation, pain, and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-{[(1-methyl-5-phenyl-1H-pyrazol-4-yl)amino]methyl}phenol: A structurally similar compound with different substituents on the pyrazole ring.
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}aniline: A compound with an aniline group instead of a phenol group.
Uniqueness
2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to the presence of both phenolic and pyrazole functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-[[(1-ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-3-16-10(2)12(9-15-16)14-8-11-6-4-5-7-13(11)17/h4-7,9,14,17H,3,8H2,1-2H3 |
Clave InChI |
GCHSKAQRVVUAFB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C=N1)NCC2=CC=CC=C2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-fluorothiophen-2-yl)methyl]-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732273.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732294.png)
![(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B11732295.png)
![4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11732302.png)
![1-ethyl-5-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732308.png)

![4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732341.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11732357.png)
![[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732363.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732367.png)
![1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine](/img/structure/B11732378.png)

![(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732386.png)
